molecular formula C27H28N2O3 B14983427 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B14983427
M. Wt: 428.5 g/mol
InChI Key: UCYBTDCBORVKLB-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a combination of phenoxy, indole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenoxy Intermediate: The initial step could involve the reaction of 4-ethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Indole Derivative Preparation: Separately, the indole derivative can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the indole derivative in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be studied for its potential as a pharmacophore in drug design. Its indole moiety is known to interact with various biological targets.

Medicine

Medically, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes in the body, modulating their activity. The indole and phenoxy groups could play a crucial role in binding to the target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-ethylphenyl)ethyl]acetamide
  • 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-hydroxyphenyl)ethyl]acetamide

Uniqueness

The uniqueness of 2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C27H28N2O3/c1-3-19-8-12-22(13-9-19)32-18-27(30)29-16-24(20-10-14-21(31-2)15-11-20)25-17-28-26-7-5-4-6-23(25)26/h4-15,17,24,28H,3,16,18H2,1-2H3,(H,29,30)

InChI Key

UCYBTDCBORVKLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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